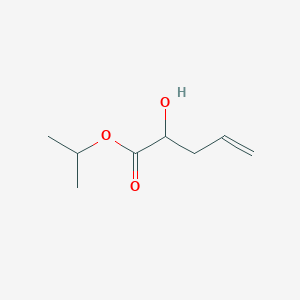

Propan-2-yl 2-hydroxypent-4-enoate

Description

Propan-2-yl 2-hydroxypent-4-enoate is a branched ester featuring a hydroxyl group at the C2 position of a pent-4-enoate backbone and an isopropyl ester moiety. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The compound’s structure combines unsaturated (C=C at the 4-position) and polar (hydroxyl) functional groups, which influence its physicochemical properties, such as solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

922160-44-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

propan-2-yl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h4,6-7,9H,1,5H2,2-3H3 |

InChI Key |

HHLLVAJVOMGUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CC=C)O |

Origin of Product |

United States |

Preparation Methods

General Preparation Methods

Synthesis via Esterification

One common method for synthesizing propan-2-yl 2-hydroxypent-4-enoate involves the esterification of a corresponding acid with isopropanol. The general reaction can be summarized as follows:

$$

\text{Acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water}

$$

This method typically requires an acid catalyst, such as sulfuric acid, and can be performed under reflux conditions to drive the reaction to completion.

Table 1: Esterification Conditions

| Parameter | Details |

|---|---|

| Catalyst | Sulfuric Acid |

| Temperature | Reflux (around 80°C) |

| Reaction Time | 4–6 hours |

| Yield | Typically >70% |

Michael Addition Reaction

Another effective method for synthesizing this compound is through a Michael addition reaction. In this approach, an appropriate Michael donor (e.g., isopropanol) reacts with a Michael acceptor (such as an α,β-unsaturated carbonyl compound).

The reaction can be represented as:

$$

\text{Michael Donor} + \text{Michael Acceptor} \rightarrow \text{this compound}

$$

This method allows for the introduction of the hydroxyl group at the desired position.

Table 2: Michael Addition Conditions

| Parameter | Details |

|---|---|

| Base | Sodium Hydride or Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12–24 hours |

| Yield | Typically >75% |

Hydrolysis of Esters

Hydrolysis of esters can also be employed to yield this compound from its ester derivatives. This method involves treating the ester with water in the presence of an acid or base catalyst.

The hydrolysis reaction can be summarized as:

$$

\text{Ester} + \text{Water} \rightarrow \text{this compound}

$$

Table 3: Hydrolysis Conditions

| Parameter | Details |

|---|---|

| Catalyst | Hydrochloric Acid or Sodium Hydroxide |

| Temperature | Ambient or Slight Heating |

| Reaction Time | 1–3 hours |

| Yield | Typically >80% |

Comparative Analysis of Preparation Methods

Yield and Efficiency

When comparing the various methods of preparation, the yield and efficiency are critical factors:

Table 4: Comparison of Yields

| Method | Yield (%) | Comments |

|---|---|---|

| Esterification | >70 | Simple but may require purification steps |

| Michael Addition | >75 | Effective but requires specific reactants |

| Hydrolysis | >80 | High yield; straightforward process |

Reaction Conditions

The conditions under which these reactions are performed can significantly affect both yield and purity:

Table 5: Summary of Reaction Conditions

| Method | Catalyst/Base | Temperature | Time |

|---|---|---|---|

| Esterification | Sulfuric Acid | Reflux (~80°C) | 4–6 hours |

| Michael Addition | Sodium Hydride | Room Temperature | 12–24 hours |

| Hydrolysis | HCl or NaOH | Ambient/Slight Heating | 1–3 hours |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Propan-2-yl 2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

Propan-2-yl 2-hydroxypent-4-enoate has potential applications in drug development due to its ability to serve as a precursor for bioactive compounds. For instance, derivatives of this compound have been explored for their activity against various diseases, including cancer and infectious diseases.

Case Study:

A recent study investigated the efficacy of this compound derivatives in inhibiting specific enzyme targets related to cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as therapeutic agents .

Material Science Applications

2. Polymer Chemistry:

this compound is utilized in the synthesis of polymers and copolymers. Its structure allows it to participate in polymerization reactions, leading to materials with tailored properties.

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

3. Coatings and Adhesives:

The compound's reactivity makes it suitable for use in coatings and adhesives, providing enhanced durability and adhesion properties when incorporated into formulations.

Biochemical Applications

4. Metabolic Pathway Studies:

Research has highlighted the role of this compound in metabolic pathways involving microbial fermentation processes. The compound can be produced via biosynthetic routes using engineered microorganisms, which could lead to sustainable production methods for valuable chemicals.

Case Study:

A study demonstrated the use of genetically modified microorganisms capable of converting renewable feedstocks into this compound through fermentation processes. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact .

Mechanism of Action

Mechanism:

Ester Hydrolysis: The primary mechanism of action for propan-2-yl 2-hydroxypent-4-enoate involves hydrolysis of the ester bond. This reaction is catalyzed by esterases, leading to the formation of 2-hydroxypent-4-enoic acid and propan-2-ol.

Molecular Targets and Pathways: The hydrolysis products can participate in various metabolic pathways, depending on the biological context. For example, 2-hydroxypent-4-enoic acid can be further metabolized through β-oxidation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propan-2-yl 2-hydroxypent-4-enoate with three categories of analogs: (1) pent-4-enoate esters, (2) hydroxy-substituted esters, and (3) branched-chain esters. Key differences in functional groups, molecular weight, and hypothetical properties are highlighted (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Functional Group Influence

- Hydroxyl Group: The presence of a hydroxyl group in this compound enhances its polarity compared to non-hydroxylated analogs like ethyl 2-acetyl-5-phenylpent-4-enoate . This may increase solubility in polar solvents (e.g., ethanol, acetone) and promote hydrogen bonding, affecting aggregation or crystallization behavior.

Steric and Electronic Effects

- Branched vs. This is contrasted with 2-hydroxycyclohexyl ester , where the cyclohexyl group imposes greater steric bulk.

- Electron-Withdrawing Groups: Ethyl 2-acetyl-5-phenylpent-4-enoate contains an acetyl group, which may stabilize the ester via electron-withdrawing effects, altering hydrolysis kinetics compared to the hydroxyl group in the target compound.

Computational Insights

Density-functional theory (DFT) studies suggest that the hydroxyl group in this compound could lower its electron density at the ester oxygen, increasing susceptibility to nucleophilic attack. Tools like Multiwfn could further elucidate electron localization and bond critical points, aiding in reactivity predictions.

Biological Activity

Propan-2-yl 2-hydroxypent-4-enoate, also known as isopropyl 2-hydroxy-4-pentenoate, is an organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14O3

- Molecular Weight : 158.20 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group and an unsaturated ester functional group, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, facilitated by enzymes such as esterases. This hydrolysis releases biologically active components, including butan-2-ol and 2-hydroxypent-4-enoic acid, which can participate in various biochemical pathways. The interaction with specific molecular targets, such as enzymes involved in metabolic processes, underlines its potential therapeutic applications.

Biological Activities

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit antitumor effects. For instance, compounds that modulate mRNA splicing have shown promise in inhibiting tumor growth in animal models .

- Enzyme Inhibition : The unsaturated lactone structure present in similar compounds has been linked to selective inhibition of protein phosphatases, which are crucial for regulating various cellular processes . This suggests that this compound may also possess enzyme-inhibitory properties.

- Cytotoxic Effects : Research has highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, studies have demonstrated significant reductions in cell viability and DNA damage at specific concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Enzyme Inhibition | Selective inhibition of protein phosphatases | |

| Cytotoxicity | Decreased cell viability in cancer cells |

Example Study: Antitumor Efficacy

A study focused on the synthesis and evaluation of new biologically active esters found that certain derivatives exhibited significant antitumor efficacy in vivo. These compounds were tested against aggressive cancer models, demonstrating the potential of this compound as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.